E6 berbamine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of E6 berbamine, focusing on unique applications across different fields:

Cancer Research

E6 Berbamine has shown promise in the field of cancer research. It has been found to exhibit anti-cancer activities in various types of cancers, including human gastric cancer and colorectal cancer. Studies suggest that it can effectively suppress tumor growth and induce apoptosis in cancer cells. For instance, berbamine-loaded nanoparticles demonstrated superior tumor suppression compared to free drugs in vivo .

Neuroscience

In neuroscience, E6 Berbamine acts as a calmodulin inhibitor. Calmodulin is a multifunctional Ca2±binding protein that mediates various regulatory effects, such as the contractile state of smooth muscle. Berbamine analogs have been investigated for their protective mechanisms against ototoxic damage to hair cells, with some analogs showing robust protection with very low effective doses .

Cardiology

Berbamine has also been studied for its cardioprotective effects. Research indicates that berbamine postconditioning can improve post-ischemic recovery of myocardial performance and cell survival. It has been shown to protect the heart from ischemia/reperfusion injury by attenuating lactate dehydrogenase release, reducing infarct size, and preventing contractile dysfunction .

Wirkmechanismus

Target of Action

E6 Berbamine is a potent, selective, and cell-permeable calmodulin antagonist . Its primary target is calmodulin , a ubiquitous and multifunctional Ca2±binding protein . Calmodulin can mediate various regulatory effects of Ca2+, such as the contractile state of smooth muscle .

Mode of Action

E6 Berbamine interacts with its target, calmodulin, by inhibiting calmodulin-dependent enzymes such as myosin light-chain kinase (MLCK) and phosphodiesterase I . The inhibition of MLCK activity could be increased with increasing levels of E6 Berbamine and was completely overcome by the addition of excessive Ca2+ . In addition, the stimulatory activity of MLCK induced by Ca2+ was gradually inhibited by the increasing concentrations of E6 Berbamine .

Biochemical Pathways

E6 Berbamine modulates the calmodulin-Ca2+ pathway . In smooth muscle, the main function of calmodulin is to activate crossbridge cycling and the development of force in response to Ca2+ transient through the activation of myosin light-chain kinase and myosin phosphorylation . E6 Berbamine inhibits this process, thereby affecting the contractile state of smooth muscle .

Result of Action

The result of E6 Berbamine’s action is the inhibition of calmodulin-dependent processes. This includes the reduction of the contractile state of smooth muscle . It also inhibits the activity of MLCK and phosphodiesterase I , which are key enzymes in various cellular processes.

Eigenschaften

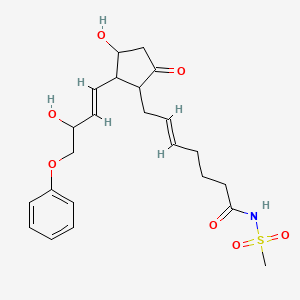

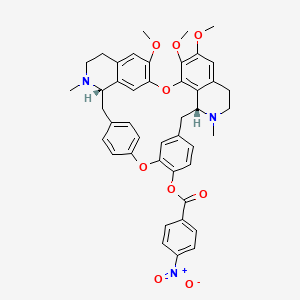

IUPAC Name |

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVTDKYTXNVBU-OIDHKYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E6 berbamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which E6 berbamine protects hair cells from aminoglycoside-induced damage?

A: E6 berbamine, a bisbenzylisoquinoline derivative, has been shown to protect hair cells from damage caused by aminoglycoside antibiotics. Research suggests that this protection stems from E6 berbamine's ability to reduce the uptake of aminoglycosides into the hair cells []. This reduced uptake helps preserve hair cell function, even during and after exposure to the antibiotic [].

Q2: Does E6 berbamine's protective effect on hair cells impact the efficacy of aminoglycoside antibiotics?

A: Importantly, studies indicate that E6 berbamine does not compromise the effectiveness of aminoglycoside antibiotics while offering hair cell protection []. This finding suggests that E6 berbamine holds promise as a potential therapeutic agent to mitigate the ototoxic side effects of these essential antibiotics.

Q3: What is the structural difference between E6 berbamine and other bisbenzylisoquinoline derivatives, and how do these differences affect their activity on nicotinic acetylcholine receptors (nAChRs)?

A: E6 berbamine, tetrandrine, and hernandezine are all bisbenzylisoquinoline derivatives that have been studied for their effects on nAChRs. While the exact structural differences and their impact on nAChR activity would require a detailed analysis of their molecular structures, research indicates varying inhibitory effects on different nAChR subtypes []. For instance, E6 berbamine completely inhibited the alpha3*nAChR but only partially inhibited the alpha7-nAChR []. In contrast, tetrandrine and hernandezine inhibited both receptors, displaying selectivity for the alpha7-nAChR []. These findings highlight the importance of structural variations within this class of compounds and their potential to influence activity and selectivity for specific nAChR subtypes.

Q4: Besides its potential otoprotective effects, are there other cellular processes where E6 berbamine has shown activity?

A: Yes, research suggests that E6 berbamine influences store-operated Ca2+ entry (SOC) in bovine adrenocortical fasciculata cells []. It appears to exert this effect by modulating the integrity of the actin-network within these cells, a process that involves calcium/calmodulin-dependent myosin-light chain kinase [].

Q5: What are the implications of identifying natural compounds like E6 berbamine that can protect against aminoglycoside-induced hair cell damage?

A: The discovery of E6 berbamine and other bisbenzylisoquinoline derivatives as potential otoprotectants represents a significant step towards developing therapies for preventing hearing loss, particularly in individuals requiring aminoglycoside treatment []. This finding could lead to novel treatment options for patients at risk of aminoglycoside-induced ototoxicity, improving their quality of life and potentially reducing the burden of hearing loss globally.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)